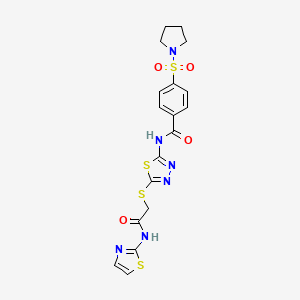

![molecular formula C20H15F2N3O3S3 B2818081 N-(3,4-difluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1105196-65-3](/img/structure/B2818081.png)

N-(3,4-difluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” has a CAS Number of 1332355-13-1 . It has a molecular weight of 264.3 .

Synthesis Analysis

The synthesis of related compounds, such as Blatter’s radicals, has been successfully performed . The presence of two F atoms in the phenyl substituent has a substantial effect on the packing of radicals .Molecular Structure Analysis

The Inchi Code for “(3,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is 1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 .Chemical Reactions Analysis

The synthesis of related compounds involves the oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .Aplicaciones Científicas De Investigación

Synthesis and Potential as Anti-inflammatory and Anti-cancer Agents

Research has explored the synthesis of novel sulfonamides with variations in the oxadiazole moiety, demonstrating their potential as anti-inflammatory and anti-cancer agents. A study by Gangapuram and Redda (2009) described the synthesis of substituted benzamide/benzene sulfonamides showing promise as anti-inflammatory and anti-cancer compounds Gangapuram & Redda, 2009. Furthermore, compounds incorporating the 1,3,4-oxadiazole core have been synthesized and evaluated for their anti-cancer activity against various cancer cell lines, indicating moderate to excellent activity Ravinaik et al., 2021.

Biological Activities and Molecular Docking Studies

The biological activities of 1,3,4-oxadiazole derivatives have been extensively studied, showcasing their antibacterial and enzyme inhibition potentials. Compounds with a combination of heterocyclic azinane, sulfonamide, 1,3,4-oxadiazole, and acetamide functionalities have demonstrated modest antibacterial potential and significant enzyme inhibition activity Virk et al., 2023. Molecular docking studies further support these findings by identifying active binding sites that correlate with bioactivity data.

Electrophile-Induced Cyclization Reactions

Studies have also delved into the chemistry of sulfonyl and sulfide compounds, exploring electrophile-induced cyclization reactions. For example, Christov and Ivanov (2004) investigated the reactions of vinylallenyl sulfone under various electrophilic conditions, leading to the formation of heterocyclic products and dienes Christov & Ivanov, 2004.

Antimicrobial Activity and Docking Study of Sulfonamide Derivatives

Sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds have been synthesized and evaluated for antimicrobial activity. These novel hybrids showed significant activity against tested bacteria, with molecular docking studies providing insights into their mechanism of action Hussein, 2018.

Safety and Hazards

Propiedades

IUPAC Name |

N-(3,4-difluorophenyl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N3O3S3/c1-25(13-5-8-15(21)16(22)11-13)31(26,27)17-9-10-30-18(17)20-23-19(24-28-20)12-3-6-14(29-2)7-4-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJRRSUJELNKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

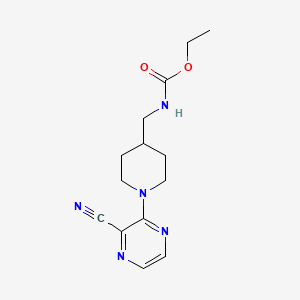

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2818001.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B2818003.png)

![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2818006.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2818007.png)

![1-(3-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoyl)-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2818008.png)

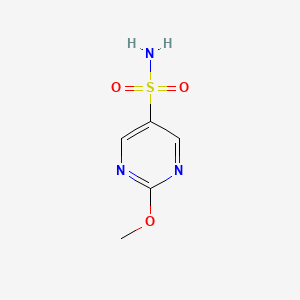

![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2818009.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2818012.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2818013.png)

![benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

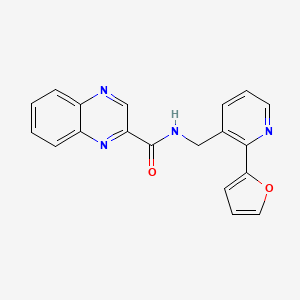

![N-[(5-Phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2818019.png)